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Compound of Interest

Compound Name: Methyl 2,3-dibromopropionate

Cat. No.: B161898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2,3-dibromopropionate, a halogenated ester of significant interest in synthetic chemistry and

drug development. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for

its identification, characterization, and application in further research.

Spectroscopic Data Summary
The spectroscopic data for Methyl 2,3-dibromopropionate is summarized in the tables below,

providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum of Methyl 2,3-dibromopropionate provides information about the

chemical environment of the hydrogen atoms in the molecule. The data presented here was

obtained in deuterated chloroform (CDCl₃).
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Chemical Shift
(ppm)

Multiplicity Integration Assignment
Coupling
Constants (J)
in Hz

4.452
Doublet of

doublets
1H CHBr J = 10.8, 4.8

3.919
Doublet of

doublets
1H

CH₂Br

(diastereotopic)
J = 10.8, 9.8

3.844 Singlet 3H OCH₃ -

3.697
Doublet of

doublets
1H

CH₂Br

(diastereotopic)
J = 9.8, 4.8

Table 1: ¹H NMR Spectroscopic Data for Methyl 2,3-dibromopropionate.[1]

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm) Carbon Type

168.0 C=O (Ester carbonyl)

53.0 OCH₃ (Methoxy)

45.0 CHBr

34.0 CH₂Br

Table 2: ¹³C NMR Spectroscopic Data for Methyl 2,3-dibromopropionate.

Infrared (IR) Spectroscopy
The IR spectrum of Methyl 2,3-dibromopropionate highlights the presence of key functional

groups. The following are characteristic absorption bands.
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

~1740 Strong C=O Stretch

~1200 Strong C-O Stretch (Ester)

~2950 Medium C-H Stretch (Alkyl)

~650 Strong C-Br Stretch

Table 3: Key IR Absorption Bands for Methyl 2,3-dibromopropionate.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming its molecular weight and elemental composition.

m/z Relative Intensity (%) Assignment

244, 246, 248 Variable

[M]⁺ (Molecular ion peak with

isotopic pattern for two Br

atoms)

165, 167 High [M - OCH₃]⁺

121, 123 High [CH₂BrCHBr]⁺

59 High [COOCH₃]⁺

Table 4: Mass Spectrometry Data for Methyl 2,3-dibromopropionate.[2]

Experimental Protocols
The following sections outline the general methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy (¹H and ¹³C)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b161898?utm_src=pdf-body
https://www.benchchem.com/product/b161898?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1729675&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: A sample of Methyl 2,3-dibromopropionate (typically 10-50 mg for ¹³C

NMR and 1-5 mg for ¹H NMR) is dissolved in approximately 0.5-0.7 mL of deuterated

chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal

standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is typically used.

Acquisition Time: ~2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans are usually sufficient.

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected.

Chemical shifts are referenced to TMS.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower

natural abundance of ¹³C.

Data Processing: Similar to ¹H NMR, the data undergoes Fourier transformation, phasing,

and baseline correction.

Infrared (IR) Spectroscopy
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Sample Preparation: As Methyl 2,3-dibromopropionate is a liquid, a neat spectrum can be

obtained by placing a thin film of the liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean salt plates is first recorded.

The sample is then placed on one plate, and the second plate is pressed on top to create a

thin film.

The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

The instrument software automatically subtracts the background spectrum from the sample

spectrum.

Resolution: Typically 4 cm⁻¹.

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the

analysis of volatile compounds like Methyl 2,3-dibromopropionate.

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is prepared.

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap

analyzer).

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

Injector Temperature: Typically set to 250 °C.
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Oven Temperature Program: An initial temperature of around 50-70 °C is held for a few

minutes, then ramped up to 250-280 °C at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scanned from m/z 40 to 300.

Data Analysis: The resulting mass spectrum for the chromatographic peak corresponding to

Methyl 2,3-dibromopropionate is analyzed for its molecular ion and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Methyl 2,3-dibromopropionate.
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Sample Preparation
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Data Processing

Data Analysis & Interpretation
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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